![molecular formula C23H18ClN5O2S B2356201 3-[(4-clorofenil)sulfonil]-N-(4-metilbencil)[1,2,3]triazolo[1,5-a]quinazolin-5-amina CAS No. 895646-91-0](/img/structure/B2356201.png)
3-[(4-clorofenil)sulfonil]-N-(4-metilbencil)[1,2,3]triazolo[1,5-a]quinazolin-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.94. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
Los derivados del triazol se han investigado por su potencial antibacteriano. La presencia del núcleo del triazol permite que estos compuestos interactúen con enzimas y receptores en los sistemas biológicos. Los investigadores han explorado la síntesis y la actividad antimicrobiana de los análogos del triazol. Entre los fármacos que contienen triazol disponibles comercialmente se encuentran el fluconazol (antifúngico), el voriconazol (antifúngico) y la rufinamida (antiepiléptica) .
Propiedades antifúngicas
Los triazoles se utilizan comúnmente en los fármacos antifúngicos debido a su capacidad para inhibir el crecimiento de hongos. Compuestos como el fluconazol y el voriconazol son eficaces contra diversas infecciones fúngicas. Su mecanismo de acción implica la interferencia con la síntesis de la membrana celular fúngica .
Potencial anticancerígeno
Los derivados del triazol han mostrado ser prometedores como agentes anticancerígenos potenciales. Los investigadores han explorado sus efectos en líneas celulares cancerosas, incluida la inhibición de la proliferación y la inducción de la apoptosis. Se necesitan más estudios para optimizar su eficacia y sus perfiles de seguridad .
Actividad antioxidante
Algunos derivados del triazol exhiben propiedades antioxidantes. Estos compuestos pueden eliminar los radicales libres y proteger las células del daño oxidativo. Investigar sus mecanismos antioxidantes y sus posibles aplicaciones terapéuticas es un área activa de investigación .
Aplicaciones antivirales
Los triazoles se han estudiado por su potencial antiviral. Los investigadores han explorado su actividad contra varios virus, incluidos el VIH, la influenza y el virus del herpes simple. El voriconazol, un fármaco antifúngico a base de triazol, también ha mostrado efectos antivirales .
Efectos antiinflamatorios y analgésicos
Aunque se ha explorado menos, algunos derivados del triazol exhiben propiedades antiinflamatorias y analgésicas. Estos compuestos pueden modular las vías inflamatorias y proporcionar alivio del dolor. Se necesitan más investigaciones para comprender sus mecanismos y aplicaciones clínicas .
Actividad antiepiléptica
La rufinamida, un fármaco que contiene triazol, se utiliza como agente antiepiléptico. Modula los canales de sodio y reduce la descarga neuronal anormal. Su eficacia en el tratamiento de la epilepsia se ha establecido .
Potencial sedante-hipnótico
El estazolam, otro compuesto que contiene triazol, actúa como un sedante-hipnótico. Se utiliza para controlar la ansiedad y el insomnio. Su mecanismo implica la mejora de la neurotransmisión GABAérgica .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-15-6-8-16(9-7-15)14-25-21-19-4-2-3-5-20(19)29-22(26-21)23(27-28-29)32(30,31)18-12-10-17(24)11-13-18/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDDWBIXODHHKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
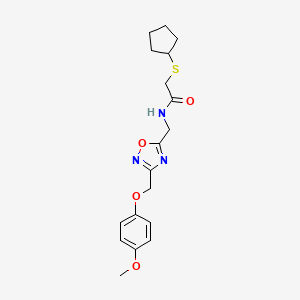
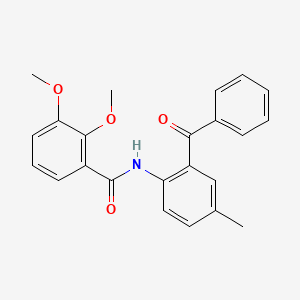
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2356120.png)
![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)

![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)
![N-[4-(trifluoromethyl)phenyl]-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2356126.png)
![1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine](/img/structure/B2356127.png)

![N-(2-ethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)
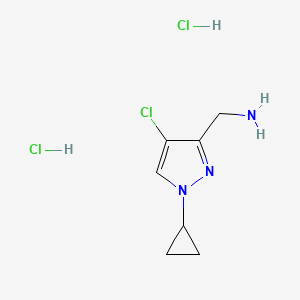
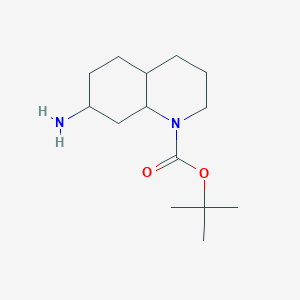
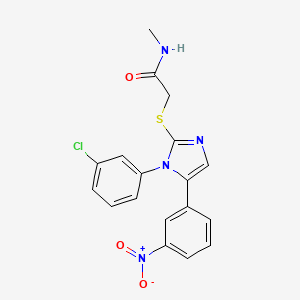
![2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2356140.png)
